molecular formula C23H23FN4O2 B4475559 N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-4-YL]-3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE

N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-4-YL]-3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE

Cat. No.: B4475559
M. Wt: 406.5 g/mol
InChI Key: YWKNCCDFIZCXCJ-UHFFFAOYSA-N
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Description

N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-4-YL]-3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE is a synthetic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound consists of an adamantane moiety, a pyrazole ring, a fluorophenyl group, and an oxazole carboxamide group, which together contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-4-YL]-3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is often introduced through a reaction with an appropriate adamantane precursor, such as 1-bromoadamantane, under conditions that facilitate the formation of the desired adamantane-pyrazole linkage.

Subsequent steps involve the introduction of the pyrazole ring, which can be achieved through cyclization reactions involving hydrazine derivatives and suitable diketones. The fluorophenyl group is typically introduced via a nucleophilic substitution reaction, using a fluorinated benzene derivative as the starting material.

The final step involves the formation of the oxazole carboxamide group, which can be accomplished through a cyclization reaction involving an appropriate amide precursor and a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-4-YL]-3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, such as alkyl or halogen groups, onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity has led to investigations into its effects on various biological systems, including enzyme inhibition and receptor binding.

    Medicine: The compound’s pharmacological properties are being explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Its stability and reactivity make it a candidate for use in industrial processes, including the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-4-YL]-3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA): Shares the adamantane moiety and carboxamide group but differs in the aromatic ring structure.

    N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA): Similar to APICA but with an indazole ring instead of an indole ring.

    N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA): Contains the adamantane moiety and carboxamide group but with a cyclohexylmethyl substituent.

Uniqueness

N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-4-YL]-3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE is unique due to its combination of an adamantane moiety, a pyrazole ring, a fluorophenyl group, and an oxazole carboxamide group

Properties

IUPAC Name

N-[1-(1-adamantyl)pyrazol-4-yl]-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2/c24-18-3-1-17(2-4-18)20-8-21(30-27-20)22(29)26-19-12-25-28(13-19)23-9-14-5-15(10-23)7-16(6-14)11-23/h1-4,8,12-16H,5-7,9-11H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKNCCDFIZCXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=C(C=N4)NC(=O)C5=CC(=NO5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-4-YL]-3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-4-YL]-3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-4-YL]-3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-4-YL]-3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE
Reactant of Route 5
N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-4-YL]-3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE
Reactant of Route 6
N-[1-(ADAMANTAN-1-YL)-1H-PYRAZOL-4-YL]-3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE

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